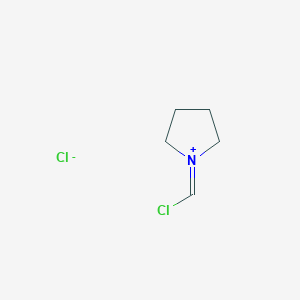
1-(Chloromethylidene)pyrrolidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethylidene)pyrrolidin-1-ium chloride is a chemical compound that features a pyrrolidine ring with a chloromethylidene substituent
Méthodes De Préparation
The synthesis of 1-(Chloromethylidene)pyrrolidin-1-ium chloride typically involves the reaction of pyrrolidine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane, and the product is purified through recrystallization or distillation .
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
1-(Chloromethylidene)pyrrolidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form dechlorinated products.
Addition Reactions: The double bond in the chloromethylidene group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Chloromethylidene)pyrrolidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 1-(Chloromethylidene)pyrrolidin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in biological effects such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
1-(Chloromethylidene)pyrrolidin-1-ium chloride can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents and reactivity. For example:
Pyrrolidin-2-one: Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Pyrrolidin-2,5-dione: Used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability
Propriétés
Numéro CAS |
65044-66-8 |
|---|---|
Formule moléculaire |
C5H9Cl2N |
Poids moléculaire |
154.03 g/mol |
Nom IUPAC |
1-(chloromethylidene)pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C5H9ClN.ClH/c6-5-7-3-1-2-4-7;/h5H,1-4H2;1H/q+1;/p-1 |
Clé InChI |
MNSAFSICFNQMPQ-UHFFFAOYSA-M |
SMILES canonique |
C1CC[N+](=CCl)C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















